N-[2-(4-chlorophenyl)ethyl]-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Description
N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with chlorophenyl and dichlorophenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C20H22Cl3N3O |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H22Cl3N3O/c21-16-3-1-15(2-4-16)7-8-24-20(27)14-25-9-11-26(12-10-25)17-5-6-18(22)19(23)13-17/h1-6,13H,7-12,14H2,(H,24,27) |
InChI Key |
JGQVTNWWZGCEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Substitution Reactions: The piperazine ring is then substituted with 4-chlorophenyl and 3,4-dichlorophenyl groups through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the substituted piperazine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with these targets are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features.
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A derivative with additional functional groups and potential biological activities.
Uniqueness
N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological properties compared to other similar compounds. Its combination of chlorophenyl and dichlorophenyl groups may enhance its binding affinity and specificity for certain molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
